molecular formula C11H18BNO5S B1408095 (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid CAS No. 874459-69-5

(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid

Cat. No.: B1408095
CAS No.: 874459-69-5
M. Wt: 287.15 g/mol
InChI Key: LLWKYPQKXDZYMQ-UHFFFAOYSA-N
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Description

“(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid” (CAS: 874459-69-5) is a boronic acid derivative featuring a tert-butyl-sulfamoyl substituent at the meta position and a methoxy group at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₈BNO₅S, with a molecular weight of 287.14 g/mol . The compound is typically synthesized via multicomponent reactions (e.g., GP-B or GP-C methods) using α-borylaldehyde, β-alanine, and tert-butyl isocyanide as precursors, yielding white solids characterized by ¹H-NMR, ¹³C-NMR, ¹¹B-NMR, and HR-MS . It is commercially available with ≥95% purity and is stored at room temperature .

The methoxy group contributes electron-donating effects, modulating the compound’s electronic profile .

Properties

IUPAC Name

[3-(tert-butylsulfamoyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)10-7-8(12(14)15)5-6-9(10)18-4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWKYPQKXDZYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives .

Scientific Research Applications

(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through its ability to modulate enzyme activity and other molecular pathways .

Comparison with Similar Compounds

Research Implications

Further studies should explore substituent effects on binding kinetics and catalytic efficiency.

Biological Activity

(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with biological molecules, particularly proteins and enzymes. The presence of the sulfonamide group enhances its reactivity and potential as an enzyme inhibitor. The methoxy group on the phenyl ring contributes to its chemical properties, making it a valuable candidate for drug development.

The primary mechanism of action for this compound involves:

  • Covalent Bond Formation : The boronic acid moiety can interact with hydroxyl and amino groups in proteins, leading to inhibition or modulation of enzymatic activity.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit various enzymes, particularly those involved in cancer progression and bacterial resistance.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that certain boronic acids can inhibit the activity of proteasomes, which are crucial for regulating protein degradation in cancer cells.

  • Case Study : A study highlighted the effectiveness of boronic acid derivatives as proteasome inhibitors, leading to apoptosis in cancer cell lines. The specific IC50 values for related compounds have been reported in the low micromolar range, suggesting that this compound may exhibit similar potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Sulfonamide boronic acids have demonstrated synergy with β-lactam antibiotics against resistant bacterial strains.

  • Research Findings : In vitro studies showed that when combined with ceftazidime, certain sulfonamide boronic acids significantly enhanced antibacterial activity, reducing minimum inhibitory concentrations (MICs) by up to 32-fold against specific resistant strains .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundActivity TypeIC50 ValueNotes
This compoundAnticancerLow µM rangePotential proteasome inhibitor
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acidAnticancer2.0 ± 0.8 nMStrong FGFR2 inhibitor
(3-(N-cyclopentylsulfamoyl)-4-hydroxyphenyl)boronic acidAntimicrobial-Synergistic with β-lactams

Therapeutic Applications

  • Cancer Therapy : Given its potential as a proteasome inhibitor, this compound could be developed further for use in cancer treatment protocols.
  • Antimicrobial Agents : Its ability to enhance the efficacy of existing antibiotics makes it a candidate for addressing antibiotic resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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